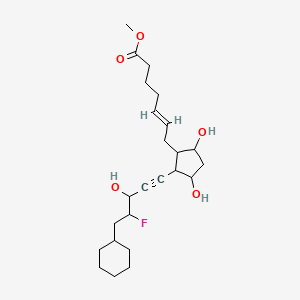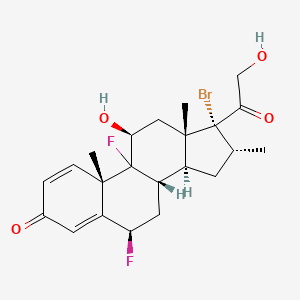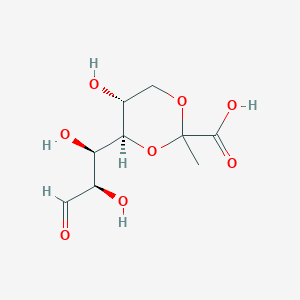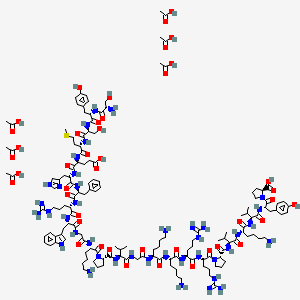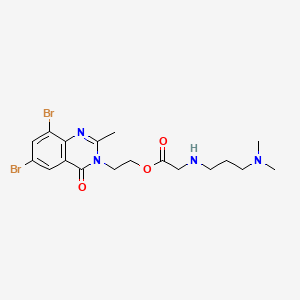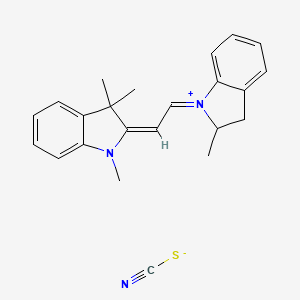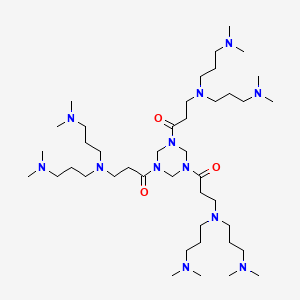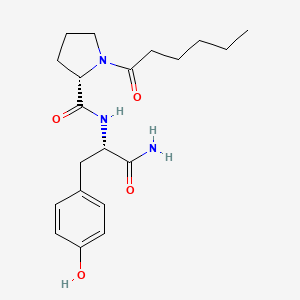
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- typically involves the coupling of L-tyrosinamide with a hexanoyl-proline derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is also common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and isolation .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the hexanoyl chain can be reduced to an alcohol.
Substitution: The amide bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tyrosinamide, N-acetyl-L-isoleucyl-N-[1-(diethoxyphosphinyl)-2-[4-(1-oxo-3-phenylpropoxy)phenyl]ethyl]-
- L-Tyrosinamide, N-[2-(4-morpholinyl)acetyl]-L-alanyl-N-[(1S)-1-(cyclohexylmethyl)-2-[(2R)-2-methyl-2-oxiranyl]-2-oxoethyl]-O-methyl-
Uniqueness
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- stands out due to its specific structural features, such as the hexanoyl chain and proline moiety, which confer unique chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
200954-57-0 |
|---|---|
Formule moléculaire |
C20H29N3O4 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-hexanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N3O4/c1-2-3-4-7-18(25)23-12-5-6-17(23)20(27)22-16(19(21)26)13-14-8-10-15(24)11-9-14/h8-11,16-17,24H,2-7,12-13H2,1H3,(H2,21,26)(H,22,27)/t16-,17-/m0/s1 |
Clé InChI |
ZURZNROGUUVCMD-IRXDYDNUSA-N |
SMILES isomérique |
CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |
SMILES canonique |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






